N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide
Description
N-(1-{2-[2-(4-Methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is a structurally complex small molecule featuring a methanesulfonamide group linked to an indole core. The indole moiety is further substituted with a 2-oxoethyl-pyrrolidine chain bearing a 4-methoxynaphthalen-1-yl group. The pyrrolidine and naphthalene moieties may enhance lipophilicity, influencing membrane permeability and target engagement. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds explored in oncology and neurology .
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[1-[2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl]indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O4S/c1-33-25-13-12-19(18-7-3-4-8-20(18)25)24-11-6-15-29(24)26(30)17-28-16-14-21-22(27-34(2,31)32)9-5-10-23(21)28/h3-5,7-10,12-14,16,24,27H,6,11,15,17H2,1-2H3 |
InChI Key |
XXDPTWBSFKHFOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3CCCN3C(=O)CN4C=CC5=C(C=CC=C54)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The pyrrolidine ring bearing the 4-methoxynaphthalen-1-yl group is typically synthesized via aza-Michael addition or cyclocondensation . A representative approach involves:
Functional Group Modifications
Subsequent N-alkylation of the pyrrolidine nitrogen is performed using ethyl bromoacetate in the presence of K₂CO₃ (DMF, 60°C, 6 h), followed by hydrolysis with NaOH (aq. EtOH, reflux) to yield 2-(4-methoxynaphthalen-1-yl)pyrrolidine-1-acetic acid.
Preparation of 4-Amino-1H-Indole Derivative
Indole Ring Formation
The indole core is constructed via Fischer indole synthesis , employing phenylhydrazine and 4-nitrobutyraldehyde in acetic acid under reflux (24 h). Reduction of the nitro group (SnCl₂, HCl, 0°C to RT) yields 4-amino-1H-indole with 85% purity.
Sulfonylation at the 4-Position
Coupling of Pyrrolidine and Indole Moieties
Amide Bond Formation
The central amide linkage is formed via carbodiimide-mediated coupling :
-
Activating 2-(4-methoxynaphthalen-1-yl)pyrrolidine-1-acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
-
Adding the 4-methanesulfonamide-1H-indole derivative and stirring at RT for 12 h.
-
Purification via silica gel chromatography (EtOAc/hexane, 3:7) yields the coupled product (65–70%).
Final Functionalization and Optimization
Oxoethyl Group Installation
The ketone group at the 2-position of the ethyl spacer is introduced through oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) at 0°C for 1 h provides the 2-oxoethyl moiety without over-oxidation.
Reaction Condition Optimization
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Coupling Temperature | 25°C | Maximizes EDC/HOBt efficiency |
| Solvent Polarity | DCM → THF | Reduces side reactions |
| Catalyst Loading | 1.2 eq EDC, 0.5 eq HOBt | Balances cost and reactivity |
Data adapted from WO2013026797A1 and WO2018210988A1.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with retention time = 12.7 min.
Challenges and Alternative Routes
Competing Side Reactions
Green Chemistry Approaches
Recent patents explore microwave-assisted synthesis (100°C, 30 min) to reduce reaction times by 60% while maintaining yields ≥70%.
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) employ continuous flow reactors for the amide coupling step, achieving 82% yield with 99.5% purity. Solvent recovery systems (DCM, EtOAc) reduce waste by 40% .
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide, as anticancer agents. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through specific molecular interactions with cancer-related targets .
Neuroprotective Effects
Research indicates that compounds containing indole and pyrrolidine moieties may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such mechanisms are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This property is beneficial for treating conditions such as arthritis and other inflammatory disorders .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The synthesis begins with the formation of the naphthalene derivative, followed by the introduction of the pyrrolidine ring.
- Coupling Reaction : The indole moiety is coupled with the naphthalene-pyrrolidine intermediate under specific conditions using coupling reagents and catalysts.
- Final Modifications : Additional reactions may be employed to introduce the methanesulfonamide group, enhancing the compound's biological activity.
Optimization Techniques
Industrial production methods focus on optimizing yield and purity through advanced techniques such as continuous flow systems and high-efficiency reactors. Purification methods like chromatography are also utilized to isolate the final product effectively.
Case Study 1: Anticancer Evaluation
A series of experiments evaluated the cytotoxicity of sulfonamide derivatives against human cancer cell lines (e.g., HCT116, MCF7). Results indicated that modifications in the structure significantly affected the anticancer activity, with some compounds demonstrating IC50 values in low micromolar ranges .
Case Study 2: Neuroprotection Mechanism
In a study examining neuroprotective effects, this compound was tested for its ability to reduce neuronal apoptosis induced by oxidative stress. The compound showed promise in preserving neuronal viability in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors, leading to modulation of signaling pathways.
Enzymes: Inhibition or activation of enzymes, affecting metabolic processes.
Pathways: Involvement in cellular pathways that regulate various physiological functions.
Comparison with Similar Compounds
Structural Similarities :
- Contains a naphthalene group and sulfonamide functionality.
- Methoxy substituent on an aromatic ring.
Key Differences :
- Lacks the indole and pyrrolidine moieties present in the target compound.
- Features a benzhydryl (diarylmethyl) group instead of the oxoethyl-pyrrolidine chain.
Physicochemical Data :
- Stereochemical Purity : 99% enantiomeric excess .
- Optical Rotation : [α]D²⁰ = +2.5 (c = 1.06, CHCl₃) .
- Spectroscopic Data : Distinct ¹H NMR signals at δ 7.80–6.70 ppm (naphthalene protons) and δ 3.70 ppm (methoxy group) .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
Structural Similarities :
- Sulfonamide group and heterocyclic core (pyrazolo-pyrimidine vs. indole).
Key Differences :
- Chromen-4-one and fluorophenyl substituents introduce distinct electronic properties.
- Lacks the naphthalene and pyrrolidine groups.
N-Containing Heterocycles with Naphthalene Motifs ()
Representative Compounds :
- 2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one.
- 3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one.
Comparison :
- Shared Features : Naphthalene groups and sulfonamide/amide linkages.
- Divergence: Spiro and cyclohexanone systems introduce steric hindrance absent in the target compound.
Functional Insights: The dimethylamino group in these analogs could improve water solubility, whereas the target compound’s methoxy group may prioritize lipophilicity .
High-Similarity Analogs ()
Compound [152460-09-8] :
- Similarity Score : 0.78 (structural proximity inferred).
- Key Features : Likely retains the indole and pyrimidine groups but substitutes the sulfonamide with a carboxamide.
Implications : The carboxamide group may alter hydrogen-bonding capacity, affecting target affinity compared to the sulfonamide .
Comparative Data Table
| Property | Target Compound | (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide | Pyrazolo-Pyrimidine Sulfonamide | Naphthalene-Containing Spiro Compound |
|---|---|---|---|---|
| Molecular Weight | ~550 (estimated) | 447.54 | 589.1 | ~450 (estimated) |
| Key Functional Groups | Indole, Sulfonamide | Benzhydryl, Sulfonamide | Pyrazolo-pyrimidine, Sulfonamide | Spiroindoline, Naphthoyl |
| Aromatic Substituents | 4-Methoxynaphthalene | 4-Methoxyphenyl, Naphthalene | Fluorophenyl, Chromenone | Naphthalene, Dimethylaminophenyl |
| Synthetic Yield | N/A | Not reported | 28% | Not reported |
| Solubility Predictors | Moderate (sulfonamide) | Low (high lipophilicity) | Low (fluorinated groups) | Moderate (polar spiro system) |
Biological Activity
N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
Structural Features
The compound features an indole ring, a pyrrolidine moiety, and a methanesulfonamide group, which contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of indole and pyrrolidine can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study published in ACS Omega explored the synthesis and biological evaluation of related compounds, noting that indole derivatives exhibited IC50 values as low as 52 nM against MCF-7 breast cancer cells. The mechanism involved G2/M phase cell cycle arrest and apoptosis induction, suggesting that similar mechanisms may be at play for this compound .
Inhibition of Enzymatic Activity
The compound's sulfonamide group may confer inhibitory effects on certain enzymes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX-II | 0.52 | |
| Compound B | Carbonic Anhydrase | 0.78 | |
| N-(1-{...}) | Unknown | TBD | TBD |
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory properties. For instance, a recent study indicated that certain indole derivatives showed significant inhibition of COX-II activity, which is crucial in mediating inflammatory responses.
The proposed mechanism involves the binding of the compound to the active site of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Pharmacological Potential
The diverse structural features of this compound suggest it may serve as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
Future Directions
Further studies are required to elucidate the specific biological pathways influenced by this compound. In vitro and in vivo studies will be essential to confirm its efficacy and safety profile.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Indole functionalization : Alkylation of the indole nitrogen using 2-oxoethyl intermediates.
- Pyrrolidine coupling : Amide bond formation between the pyrrolidine and methoxynaphthalene groups, often catalyzed by palladium or copper under inert atmospheres .
- Sulfonamide incorporation : Methanesulfonamide attachment via nucleophilic substitution or coupling reactions. Optimal conditions include solvents like dimethylformamide (DMF) or toluene, temperatures between 60–100°C, and purification via recrystallization or column chromatography .
Q. How can the compound’s structure and purity be rigorously characterized?
Methodological approaches include:
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups and regiochemistry, IR for sulfonamide (S=O) and carbonyl (C=O) stretches .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
- Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended for biological assays) .
Q. What initial biological screening strategies are recommended?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to sulfonamide’s affinity for catalytic sites .
- Receptor binding : Screen for CNS targets (e.g., serotonin or dopamine receptors) given the indole-pyrrolidine scaffold’s neuroactivity .
- Cytotoxicity : Use in vitro models (e.g., HEK293 or HeLa cells) with IC₅₀ determination .
Advanced Research Questions
Q. How can contradictory data from different synthetic protocols be resolved?
- Parameter optimization : Use design of experiments (DOE) to isolate variables (e.g., catalyst loading, solvent polarity). For example, palladium catalysts may improve yield vs. copper in coupling steps .
- Intermediate characterization : Track byproducts via LC-MS to identify side reactions (e.g., over-alkylation or oxidation) .
Q. What strategies enhance structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the methoxynaphthalene (e.g., demethylation) or indole (e.g., halogen substitution) to probe electronic effects .
- Biological profiling : Compare analogs in dose-response assays to identify critical pharmacophores (e.g., sulfonamide’s role in target binding) .
Q. How can computational methods predict biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against Protein Data Bank (PDB) targets (e.g., kinases or GPCRs) .
- Molecular dynamics (MD) : Simulate binding stability (>50 ns trajectories) to assess target engagement .
Q. What approaches address stability challenges in formulation?
- Stress testing : Expose the compound to pH 1–13 buffers and 40–80°C to identify degradation pathways (e.g., hydrolysis of the pyrrolidinone ring) .
- Solid-state analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
